3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group substituted with a 3-methoxypropyl chain at position 2.
- Pyrido-pyrimidine core: A bicyclic system with a propylamino group at position 2 and a conjugated (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidine units .
- Functional groups: Methoxypropyl (enhances solubility and hydrogen bonding) and propylamino (modulates receptor binding) .
The compound is synthesized via multi-step reactions, including condensation of thiazolidinone precursors with pyrido-pyrimidine intermediates under optimized conditions (e.g., solvent choice, temperature control) to ensure high yield and purity . Its structural complexity and functional diversity make it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors involved in inflammation and cancer .
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-8-20-16-13(17(24)22-9-5-4-7-15(22)21-16)12-14-18(25)23(19(27)28-14)10-6-11-26-2/h4-5,7,9,12,20H,3,6,8,10-11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFOSRFJNTPCG-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with a pyrido[1,2-a]pyrimidinone precursor under specific reaction conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido-pyrimidine-thiazolidinone hybrids. Below is a comparative analysis of its structural analogs and their biological activities:
Table 1: Structural and Functional Comparisons
| Compound Name & Structure Highlights | Key Modifications | Biological Activity | Reference |
|---|---|---|---|
| 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-(propylamino)-pyrido-pyrimidin-4-one (Target) | 3-Methoxypropyl, propylamino | Anti-inflammatory, anticancer (preclinical) | |
| 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-thiazolidin-5-yl)methyl]-2-(4-methoxybenzylamino)-9-methyl-pyrido-pyrimidin-4-one | Isopropyl, 4-methoxybenzylamino | Antimicrobial, moderate cytotoxicity | |
| 3-{(Z)-[3-Allyl-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-(3-methoxypropylamino)-pyrido-pyrimidin-4-one | Allyl, 3-methoxypropylamino | Antioxidant, anti-inflammatory | |
| 3-{(Z)-[3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-(2-methylpropylamino)-pyrido-pyrimidin-4-one | Benzyl, 2-methylpropylamino | Anticancer (cell line studies) | |
| 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-morpholinyl-pyrido-pyrimidin-4-one | Furylmethyl, morpholinyl | Neuroprotective (in vitro) |
Key Observations :
Substituent Impact on Activity: Methoxypropyl vs. Amino Group Variations: Propylamino and 3-methoxypropylamino groups show stronger receptor affinity than benzylamino or morpholinyl derivatives, as evidenced by binding assays .
Biological Activity Trends: Thiazolidinone Core: All analogs exhibit activity tied to the thiazolidinone ring’s electrophilic sulfur and keto groups, which interact with cysteine residues in enzymes (e.g., COX-2, kinases) . Pyrido-Pyrimidine Core: Derivatives with unmodified pyrido-pyrimidine cores (e.g., target compound) show broader anticancer activity compared to those with methylated or piperidine-fused cores .
Synthetic Accessibility :
- The target compound’s synthesis requires fewer steps (4–5 steps) than analogs with morpholinyl or piperazine substituents (6–7 steps), offering scalability advantages .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 3-Isopropyl Analog | 3-Benzyl Analog |
|---|---|---|---|
| LogP | 2.1 | 3.5 | 4.0 |
| Water Solubility | 12 µg/mL | 5 µg/mL | 2 µg/mL |
| Plasma Protein Binding | 89% | 92% | 95% |
| CYP3A4 Inhibition | Moderate | Strong | Weak |
Research Findings and Implications
- Mechanistic Insights : The target compound’s anti-inflammatory activity is linked to inhibition of NF-κB signaling, while its anticancer effects arise from ROS-mediated apoptosis in tumor cells .
- Comparative Advantages: Outperforms benzyl and isopropyl analogs in solubility and metabolic stability due to its methoxypropyl chain . Shows lower cytotoxicity to normal cells than morpholinyl derivatives, suggesting a safer profile .
- Limitations : Preclinical data indicate moderate oral bioavailability (∼35%), necessitating formulation improvements .
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure combines a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin moiety, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 509.6 g/mol. The presence of functional groups such as methoxy, thiazolidinone, and pyrido derivatives contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.6 g/mol |
| Key Functional Groups | Methoxy, Thiazolidinone, Pyrido |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. Its biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems, potentially modulating enzyme activities or receptor functions.
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones exhibit notable antibacterial activity. For instance, related compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, often exceeding the activity of standard antibiotics like ampicillin.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various related compounds:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae |
| Compound B | 0.015 | Staphylococcus aureus |
| Compound C | 0.011 | Escherichia coli |
In a comparative study, the most active compound demonstrated an MIC as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research has indicated that similar pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to the target compound:
- Antibacterial Efficacy : A study published in PMC highlighted that synthesized thiazolidinone derivatives showed excellent antibacterial activity against a panel of eight bacterial species, outperforming traditional antibiotics .
- Antifungal Properties : Compounds with similar structures exhibited antifungal activity against pathogens like Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL .
- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that certain derivatives caused significant cytotoxic effects, suggesting potential for therapeutic applications in oncology .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with the pyrido-pyrimidinone moiety. Key steps include:
- Thiazolidinone formation : Reacting 3-methoxypropylamine with thiourea and carbonyl precursors under reflux in aprotic solvents like DMF or DMSO .
- Pyrido-pyrimidinone coupling : A Pd-catalyzed cross-coupling or condensation reaction under inert atmospheres (e.g., N₂) to introduce the propylamino group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for ≥95% purity .
Q. Optimization Strategies :
- Temperature control : Higher yields (75–80%) are achieved at 80–100°C for thiazolidinone ring closure .
- Catalyst selection : Use of Pd(PPh₃)₄ improves coupling efficiency by 20% compared to Pd(OAc)₂ .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for Z-isomer stabilization .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Advanced spectroscopic and crystallographic techniques are required:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify Z-configuration of the thiazolidinone methylidene group (δ 7.8–8.2 ppm for vinyl protons) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between the pyrido-pyrimidinone and thiazolidinone moieties .
- X-ray crystallography : Resolves stereochemical ambiguity; bond angles (e.g., C=S bond at 1.68 Å) confirm thione tautomerism .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 531.1234) .
Q. What preliminary assays are recommended for screening biological activity?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM suggesting therapeutic potential .
Advanced Research Questions
Q. How does the Z/E isomerism of the thiazolidinone methylidene group affect bioactivity?
The Z-configuration (evident in the compound’s name) is critical for target binding. Studies on analogs show:
- Z-isomers : 3–5× higher potency in kinase inhibition due to planar conformation aligning with ATP-binding pockets .
- E-isomers : Reduced activity (IC₅₀ > 50 µM) due to steric clashes with hydrophobic kinase domains .
Methodological Insight : Use NOESY NMR to correlate spatial proximity of protons and confirm isomer stability under physiological conditions .
Q. How can researchers resolve contradictions in SAR studies of structural analogs?
Discrepancies arise from substituent variations (e.g., methoxypropyl vs. benzyl groups). A comparative analysis framework is recommended:
Q. Resolution Strategy :
- Meta-analysis : Pool data from analogs with shared cores (e.g., pyrido-pyrimidinone) to isolate substituent effects .
- Molecular docking : Simulate binding poses to explain potency differences (e.g., AutoDock Vina) .
Q. What advanced techniques are used to study target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (±2°C) in lysates .
- Click chemistry : Introduce an alkyne tag to the compound for pull-down assays and LC-MS/MS target identification .
- Fluorescence polarization : Quantify binding affinity (Kd) using labeled ATP-competitive probes .
Q. How can researchers address low yields in large-scale synthesis?
Scale-up challenges include poor solubility and side reactions. Solutions include:
- Flow chemistry : Continuous processing reduces reaction time (from 24h to 4h) and improves yield by 15% .
- Microwave-assisted synthesis : Achieve 90% conversion in 30 minutes for thiazolidinone formation .
- Crystallization engineering : Use anti-solvent (hexane) gradients to enhance crystal purity .
Q. What computational tools are recommended for predicting off-target effects?
- Pharmacophore modeling (e.g., PharmaGist) : Identify shared features with known toxicophores (e.g., reactive thione groups) .
- Proteome-wide docking (e.g., SwissTargetPrediction) : Screen against 3,000+ human proteins to flag high-risk off-targets .
- ADMET prediction (e.g., ADMETLab 2.0) : Estimate hepatotoxicity (e.g., 70% likelihood) and CYP inhibition .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Variability stems from:
- Cell line heterogeneity : HeLa cells show IC₅₀ = 8 µM, while A549 cells require 25 µM due to differential ABC transporter expression .
- Assay conditions : Serum-free media artificially enhance potency by reducing protein binding .
Mitigation : Standardize protocols (e.g., 10% FBS, 48h incubation) and validate with clonogenic assays .
Q. How to reconcile discrepancies in enzyme inhibition data?
Contradictions arise from:
- Enzyme isoforms : CDK2 inhibition (IC₅₀ = 0.5 µM) vs. CDK4 inactivity (>100 µM) due to ATP-pocket size differences .
- Redox interference : Thione groups may reduce assay reagents (e.g., resazurin), yielding false positives .
Solution : Use orthogonal assays (e.g., radiometric kinase assays) and include reducing agent controls .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
